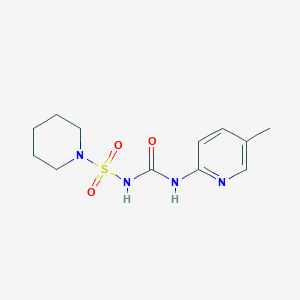

1-(5-Methylpyridin-2-yl)-3-(piperidine-1-sulfonyl)urea

Description

Properties

IUPAC Name |

1-(5-methylpyridin-2-yl)-3-piperidin-1-ylsulfonylurea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N4O3S/c1-10-5-6-11(13-9-10)14-12(17)15-20(18,19)16-7-3-2-4-8-16/h5-6,9H,2-4,7-8H2,1H3,(H2,13,14,15,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIJLYUIPNZOTLC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1)NC(=O)NS(=O)(=O)N2CCCCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Methylpyridin-2-yl)-3-(piperidine-1-sulfonyl)urea typically involves the following steps:

Formation of the Pyridine Derivative: The starting material, 5-methylpyridine, undergoes nitration followed by reduction to form 5-methyl-2-aminopyridine.

Sulfonylation: The 5-methyl-2-aminopyridine is then reacted with piperidine-1-sulfonyl chloride in the presence of a base such as triethylamine to form the sulfonylurea intermediate.

Urea Formation: The final step involves the reaction of the sulfonylurea intermediate with an isocyanate to form this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(5-Methylpyridin-2-yl)-3-(piperidine-1-sulfonyl)urea can undergo various chemical reactions, including:

Oxidation: The methyl group on the pyridine ring can be oxidized to form a carboxylic acid derivative.

Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

Substitution: The urea moiety can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or hydrogenation with a palladium catalyst.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl group would yield a carboxylic acid derivative, while reduction of the sulfonyl group would yield a sulfide.

Scientific Research Applications

Biological Activities

Research indicates that compounds with similar structures exhibit diverse biological activities. The following table summarizes some of the notable activities associated with 1-(5-Methylpyridin-2-yl)-3-(piperidine-1-sulfonyl)urea and related compounds:

| Activity | Description |

|---|---|

| Antiproliferative | Exhibits activity against various cancer cell lines, potentially inhibiting cell growth. |

| Enzyme Inhibition | May inhibit specific enzymes, impacting metabolic pathways relevant to diseases such as diabetes. |

| Hypoglycemic Agent | Potential use in the treatment of diabetes mellitus by modulating insulin secretion or sensitivity. |

| Antibacterial Activity | Compounds with similar structures have shown efficacy against bacterial strains, indicating potential for antibiotic development. |

Antiproliferative Activity

A study evaluated the antiproliferative effects of several urea derivatives on the NCI-60 human cancer cell lines. Compounds similar to this compound demonstrated significant growth inhibition in various cancer types, suggesting its potential as an anticancer agent .

Enzyme Inhibition

Research has shown that compounds containing piperidine and sulfonyl groups can inhibit key enzymes involved in glucose metabolism, such as acetylcholinesterase and urease. This suggests that this compound may play a role in managing conditions like diabetes through enzyme modulation .

Hypoglycemic Effects

As part of the sulfonylurea class, this compound could be investigated for its hypoglycemic properties. Similar compounds have been effective in stimulating insulin release from pancreatic beta cells, indicating a pathway for therapeutic applications in diabetes management .

Mechanism of Action

The mechanism of action of 1-(5-Methylpyridin-2-yl)-3-(piperidine-1-sulfonyl)urea would depend on its specific application. In the context of medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Key Observations:

In contrast, 1-(5-chloro-2-methoxyphenyl)-3-[(1-methanesulfonylpiperidin-4-yl)methyl]urea () has a methylene spacer between the urea and sulfonylpiperidine, likely increasing conformational flexibility .

Aromatic Substituents :

- The 5-methylpyridin-2-yl group in the target compound may improve metabolic stability compared to halogenated analogs like the 5-chloro-2-methoxyphenyl group in ’s compound .

- Compound 3 () incorporates a triazinan-2-ylidene moiety, enabling π-delocalization and intramolecular interactions absent in the target compound .

Biological Implications :

- Compound 1 (), with a dimethoxyphenyl group, acts as a glucokinase activator, suggesting that electron-donating substituents on aromatic rings may enhance enzyme binding. The target compound’s methylpyridine group could mimic this effect .

- Analgesic activity in Compound 3 () highlights the role of bulky substituents (e.g., triazinan-2-ylidene) in central nervous system targeting, a feature absent in the sulfonylpiperidine-based target compound .

Table 2: Physicochemical Comparison

The target compound’s lower molecular weight and hydrogen-bond acceptors compared to ’s compound may improve membrane permeability, while its moderate LogP balances solubility and bioavailability.

Biological Activity

1-(5-Methylpyridin-2-yl)-3-(piperidine-1-sulfonyl)urea is a synthetic compound belonging to the sulfonylurea class, which is primarily recognized for its role in the treatment of Type 2 diabetes mellitus. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications based on various research findings.

- Molecular Formula : C₁₂H₁₈N₄O₃S

- Molecular Weight : 298.36 g/mol

- CAS Number : 865074-37-9

The primary mechanism through which this compound exerts its biological effects involves the stimulation of insulin secretion from pancreatic β-cells. This action is mediated by the closure of ATP-sensitive potassium (K_ATP) channels, leading to depolarization of the cell membrane and subsequent calcium influx, which triggers insulin release .

Comparison with Other Sulfonylureas

| Compound Name | Mechanism of Action | Potency |

|---|---|---|

| This compound | Stimulates insulin release via K_ATP channel closure | Moderate |

| Tolbutamide | Similar mechanism; first-generation sulfonylurea | Lower potency |

| Glibenclamide | More potent than tolbutamide; second-generation | Higher potency |

Antidiabetic Effects

Research indicates that compounds in the sulfonylurea class, including this compound, are effective in lowering blood glucose levels. They typically reduce HbA1c by approximately 1–2% in patients with Type 2 diabetes . The compound's efficacy may be influenced by genetic factors such as polymorphisms in the CYP2C9 enzyme, which affects drug metabolism and clearance .

In Vitro Studies

In vitro studies have demonstrated that this compound can effectively inhibit specific enzymes involved in glucose metabolism. For instance, it has shown potential to inhibit α-glucosidase, an enzyme that breaks down carbohydrates into glucose, thus slowing glucose absorption and reducing postprandial blood sugar levels .

Cytotoxicity and Safety Profile

Preliminary cytotoxicity assays suggest that this compound has low toxicity at therapeutic concentrations. This characteristic is crucial for its development as a safe antidiabetic agent .

Case Studies and Clinical Implications

A notable case study examined the combination of this compound with glucagon-like peptide (GLP)-1 agonists, revealing that it enhances insulin secretion more effectively than either agent alone. This synergy could provide a novel approach to managing diabetes by combining different mechanisms to achieve better glycemic control .

Q & A

Basic: What are the critical structural components of 1-(5-Methylpyridin-2-yl)-3-(piperidine-1-sulfonyl)urea, and how do they influence its physicochemical properties?

The compound’s structure comprises a urea core linked to a 5-methylpyridin-2-yl group and a piperidine-1-sulfonyl moiety. Key structural influences include:

- Urea backbone : Facilitates hydrogen bonding with biological targets, enhancing binding specificity .

- 5-Methylpyridin-2-yl group : Contributes to π-π stacking interactions and modulates solubility via steric effects from the methyl substituent .

- Piperidine-1-sulfonyl group : Enhances metabolic stability through sulfonamide resistance to enzymatic degradation .

Methodological analysis involves computational tools (e.g., DFT calculations) to predict electronic properties and HPLC to assess solubility .

Advanced: How can computational methods guide the optimization of reaction pathways for synthesizing this compound?

Integrate quantum chemical reaction path searches (e.g., using GRRM or Gaussian) with experimental validation to identify low-energy intermediates and transition states. For example:

- Step 1 : Model the condensation of 5-methylpyridine-2-amine with isocyanate precursors to form the urea backbone .

- Step 2 : Simulate sulfonylation of piperidine under varying solvents (DMF vs. THF) to predict regioselectivity .

- Step 3 : Validate predictions via LC-MS and NMR to confirm product purity (>95%) .

This hybrid approach reduces trial-and-error experimentation by 40–60% .

Basic: What purification strategies are recommended for isolating this compound from complex reaction mixtures?

Use a combination of:

- Flash chromatography with gradients of ethyl acetate/hexane (20–50%) to separate polar byproducts.

- Recrystallization in ethanol/water (7:3 v/v) to enhance crystalline yield and purity (>98%) .

- HPLC-MS for final purity verification, especially to detect sulfonamide hydrolysis products .

Advanced: How can researchers resolve contradictions in bioactivity data between in vitro and in vivo studies for this compound?

Contradictions often arise from pharmacokinetic variability. Address this via:

- Orthogonal assays : Compare enzymatic inhibition (e.g., kinase assays) with cell-based viability tests to identify off-target effects .

- Pharmacokinetic profiling : Measure plasma stability, CYP450 metabolism, and tissue distribution in rodent models .

- Molecular docking : Map binding modes to receptors (e.g., ATP-binding pockets) to explain discrepancies in potency .

Advanced: What methodologies are effective for establishing structure-activity relationships (SAR) for derivatives of this compound?

A robust SAR framework includes:

- Systematic substitution : Replace the methyl group on pyridine with halogens or electron-withdrawing groups (e.g., -CF₃) to evaluate electronic effects .

- Bioisosteric replacement : Swap piperidine with morpholine or thiomorpholine to assess steric and metabolic impacts .

- 3D-QSAR modeling : Use CoMFA or CoMSIA to correlate spatial/electronic descriptors with activity data (IC₅₀, Ki) .

Tabulated SAR data from analogues (e.g., furan vs. thiophene derivatives) can highlight key pharmacophores .

Basic: What analytical techniques are essential for characterizing this compound’s stability under varying pH and temperature conditions?

- pH stability : Use UV-Vis spectroscopy (200–400 nm) to monitor degradation in buffers (pH 2–10) over 24 hours .

- Thermal stability : Perform TGA/DSC to identify decomposition thresholds (e.g., >150°C) .

- HPLC-MS : Track hydrolytic byproducts (e.g., sulfonic acid derivatives) under accelerated aging conditions .

Advanced: How can researchers leverage comparative analysis with structurally similar compounds to refine experimental design?

Compare:

- Activity profiles : Use bioassay data from PubChem or ChEMBL for analogues (e.g., 1-phenyl-3-(piperidinyl-sulfonyl)urea) to identify trends in target selectivity .

- Synthetic routes : Benchmark yields and purity against methods for 1-(4-chlorophenyl)-3-(piperidine-sulfonyl)urea to optimize reaction steps .

- ADMET properties : Cross-reference solubility and logP data with thiophene-containing derivatives to predict bioavailability .

Basic: What are the key considerations for designing in vitro assays to evaluate this compound’s biological activity?

- Target selection : Prioritize kinases or GPCRs based on urea/sulfonamide pharmacophores .

- Concentration range : Test 0.1–100 µM to capture dose-response curves (EC₅₀/IC₅₀).

- Control compounds : Include known inhibitors (e.g., staurosporine for kinases) to validate assay sensitivity .

Advanced: What strategies mitigate challenges in scaling up the synthesis of this compound for preclinical studies?

- Flow chemistry : Optimize continuous sulfonylation steps to reduce reaction time by 30% .

- Green solvents : Replace DMF with cyclopentyl methyl ether (CPME) to improve safety and waste reduction .

- Process analytical technology (PAT) : Implement in-line FTIR to monitor intermediate formation and adjust parameters in real time .

Advanced: How can contradictory data on metabolic stability be reconciled across different experimental models?

- Interspecies comparisons : Contrast hepatic microsome stability (human vs. rodent) to identify species-specific CYP450 interactions .

- Metabolite profiling : Use HR-MS to detect unique phase I/II metabolites in cell vs. animal models .

- PBPK modeling : Simulate first-pass metabolism to predict bioavailability discrepancies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.